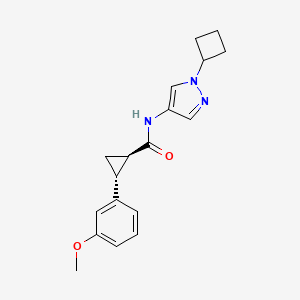![molecular formula C16H14ClF2N3O B7351036 5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide](/img/structure/B7351036.png)
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide, also known as PF-06463922, is a potent and selective inhibitor of the receptor tyrosine kinase c-MET. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and gastric cancer.
Mecanismo De Acción
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide exerts its anticancer effects by inhibiting the c-MET receptor tyrosine kinase. The c-MET receptor is involved in various cellular processes, including cell growth, survival, and migration. In cancer cells, the c-MET receptor is often overexpressed, leading to increased cell growth and spread. By inhibiting the c-MET receptor, this compound can prevent these processes from occurring, leading to decreased cancer cell growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated, with no significant toxicity observed. Furthermore, this compound has been shown to have a selective effect on c-MET, with little to no effect on other receptor tyrosine kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide is its selectivity for c-MET, which makes it an attractive target for cancer therapy. Furthermore, this compound has been shown to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy. However, one limitation of this compound is its relatively high cost, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide. One area of interest is the development of combination therapies that include this compound, with the goal of enhancing its anticancer effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in different types of cancer.
Métodos De Síntesis
The synthesis of 5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-(2,4-difluorophenyl)cyclobutanone, which is then converted to the corresponding enol triflate. The enol triflate is then reacted with 2-methylpyrimidine-4-carboxamide to yield the desired product, this compound.
Aplicaciones Científicas De Investigación
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide has been extensively studied in preclinical models of various types of cancer, including lung, breast, and gastric cancer. In these studies, this compound has been shown to inhibit the growth and spread of cancer cells, both in vitro and in vivo. Furthermore, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N3O/c1-8-20-7-13(17)15(21-8)16(23)22-11-4-9(5-11)12-3-2-10(18)6-14(12)19/h2-3,6-7,9,11H,4-5H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCKQTBORIELAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7350963.png)
![5-(4-fluorophenyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,2-oxazole-3-carboxamide](/img/structure/B7350974.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7350982.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7351010.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide](/img/structure/B7351011.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7351031.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide](/img/structure/B7351038.png)